1-Cyclopentyl-4-iodobut-3-en-2-one

Description

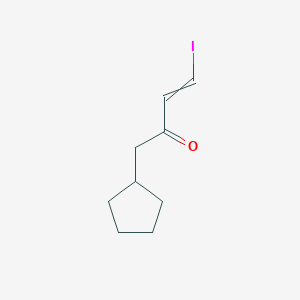

1-Cyclopentyl-4-iodobut-3-en-2-one is an α,β-unsaturated ketone featuring a cyclopentyl group at position 1 and an iodine atom at position 4 of a butenone skeleton. Its molecular formula is C₉H₁₁IO, with a molecular weight of 280.12 g/mol. The compound’s structure combines a sterically bulky cyclopentyl substituent with a highly polarizable iodine atom, influencing its physicochemical and reactivity profiles. The α,β-unsaturated ketone moiety renders it reactive toward nucleophiles, such as in Michael additions, while the iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Heck reactions). Synthetic routes typically involve halogenation of precursor enones or cyclopentylation via Friedel-Crafts acylation .

Key properties include:

- Melting Point: 75–77°C (estimated for structural analogs)

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the iodine’s polarizability.

- Stability: Light-sensitive; requires storage in amber glassware.

Applications span pharmaceutical intermediates (e.g., iodinated bioactive molecules) and materials science (e.g., cross-coupling precursors).

Properties

CAS No. |

55444-51-4 |

|---|---|

Molecular Formula |

C9H13IO |

Molecular Weight |

264.10 g/mol |

IUPAC Name |

1-cyclopentyl-4-iodobut-3-en-2-one |

InChI |

InChI=1S/C9H13IO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |

InChI Key |

QMYVIRVGLXYEDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(=O)C=CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Reactivity

- Iodine vs. Isopropenyl : The iodine atom in the target compound acts as a superior leaving group compared to the isopropenyl group, enabling efficient cross-coupling reactions (e.g., with palladium catalysts). In contrast, the isopropenyl group in 1-Acetyl-4-isopropenylcyclopentene facilitates cycloaddition reactions (e.g., Diels-Alder) or radical-initiated polymerization .

- The acetyl group in the analog imposes less steric bulk, favoring faster kinetics in ring-opening or addition reactions.

Physicochemical Properties

- Spectroscopic Profiles: NMR: The iodine atom in the target compound causes significant deshielding of adjacent protons (e.g., C3 and C4 protons in butenone). The isopropenyl group in the analog generates distinct vinyl proton signals (δ 5.0–5.5 ppm). Mass Spectrometry: The iodine’s isotopic pattern (m/z 127/129) is a diagnostic marker for the target compound, whereas the analog shows fragmentation patterns indicative of acetyl loss (m/z 43).

Thermal Stability : The target compound’s iodine substituent may reduce thermal stability compared to the analog, which retains stability up to 150°C due to its conjugated cyclopentene system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentyl-4-iodobut-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves iodination of cyclopentyl precursors or cross-coupling reactions. Key variables include temperature (60–80°C for kinetic control), solvent polarity (e.g., THF vs. DMF), and catalysts (e.g., Pd/Cu systems). Optimize purity via column chromatography (silica gel, hexane/EtOAc gradients) and monitor intermediates using TLC. Yield improvements require iterative testing of stoichiometric ratios (e.g., 1.2–1.5 equivalents of iodine sources).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use and NMR to confirm regiochemistry (iodine’s deshielding effect on adjacent protons) and FT-IR for ketone C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Ambiguities in NOE experiments may arise from conformational flexibility; employ computational NMR prediction tools (e.g., DFT) to resolve stereochemical assignments.

Q. How should researchers design kinetic studies to investigate iodine substitution kinetics in this compound?

- Methodological Answer : Conduct pseudo-first-order reactions with excess nucleophiles (e.g., NaN) in polar aprotic solvents. Monitor progress via UV-Vis (iodine release at 290 nm) or NMR. Calculate rate constants using integrated rate laws and assess temperature dependence (Arrhenius plots) to determine activation parameters. Ensure reproducibility by standardizing stirring rates and degassing protocols.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what parameters are critical for validating these models?

- Methodological Answer : Density Functional Theory (DFT) models evaluate transition states for oxidative addition (Pd/Pd pathways) and steric effects from the cyclopentyl group. Validate models by comparing calculated activation energies with experimental kinetic data. Key parameters include solvation effects (SMD continuum models) and basis set selection (B3LYP/6-31G*). Discrepancies >5 kcal/mol necessitate re-evaluation of ligand electronic descriptors.

Q. What experimental strategies resolve contradictions in reported catalytic activity when using this compound in organometallic synthesis?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd(dba) vs. Pd(OAc)), ligands (bulky phosphines vs. N-heterocyclic carbenes), and solvents (DMF vs. toluene) under inert conditions. Use in situ EXAFS or NMR to track catalyst speciation. Address contradictions by normalizing turnover frequencies (TOF) to surface area of Pd nanoparticles.

Q. What methodologies assess the thermal and photochemical stability of this compound under varying environmental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition thresholds. For photostability, expose samples to UV-A/B light (300–400 nm) in quartz cells and monitor degradation via HPLC. Control humidity (≤5% RH) to prevent hydrolysis. Compare accelerated aging data (Arrhenius extrapolation) with long-term storage studies.

Q. What are the challenges in reproducing synthetic yields of this compound across different laboratories, and how can protocol standardization address these issues?

- Methodological Answer : Variability arises from trace oxygen/water in reactions and inconsistent catalyst pre-activation. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.